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Clinical Efficacy Data

The following tables summarize key efficacy outcomes from clinical evidence. A 2022 meta-analysis of 8

studies and 652 patients provides the most comprehensive pooled data [1] [2] [3].

Table 1: Pooled Efficacy Outcomes of Copanlisib in R/R B-NHL (Meta-Analysis) This table presents the

overall efficacy results from the meta-analysis, which included patients with various B-NHL subtypes [1].

Efficacy Parameter Pooled Rate (%)

Overall Response Rate (ORR) 57%

Complete Response (CR) Rate 13%

Partial Response (PR) Rate 40%

Stable Disease Rate (SDR) 19%

Disease Control Rate (DCR) 86%

Progressive Disease Rate (PDR) 9%

Table 2: Efficacy of Monotherapy vs. Combination Therapy This table compares the efficacy of

copanlisib alone versus its combination with rituximab, showing a significant enhancement in response rates
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for combination therapy [1].

| Treatment Regimen | Complete Response (CR) | Overall Response Rate (ORR) | | :--- | :--- | | Copanlisib

Monotherapy | 6% | 42% | | Copanlisib + Rituximab | 34% | 89% |

The superior efficacy of the combination is particularly pronounced in R/R indolent B-NHL, where the

ORR for combination therapy was 92% compared to 58% for monotherapy [1]. A phase 3 trial (CHRONOS-

3) confirmed these findings, showing a significantly higher ORR and longer median progression-free

survival for copanlisib plus rituximab compared to rituximab alone [1].

However, efficacy can vary by lymphoma subtype. A 2025 phase II trial (FIL Copa‐BR) investigating

copanlisib combined with rituximab and bendamustine in R/R Diffuse Large B-Cell Lymphoma (DLBCL)

showed limited activity, with an ORR of 24.3% and a 12-month progression-free survival rate of 25.1%,

leading to the trial's premature termination [4].

Safety and Adverse Event Profile

Copanlisib's safety profile is distinct from other PI3K inhibitors, largely due to its intravenous

administration and isoform selectivity [5] [6].

Table 3: Common Adverse Events (AEs) of Copanlisib Data is compiled from the meta-analysis and

safety management guides [1] [5].

| Adverse Event | Any Grade Incidence | Grade ≥3 Incidence | | :--- | :--- | | Hyperglycemia | 66.75% | 45.14%

| | Hypertension | 48.57% | 35.07% | | Diarrhea | 35.06% | Not specified (commonly low grade) | | Nausea |

34.98% | Not specified (commonly low grade) | | Fatigue | 30.33% | Not specified (commonly low grade) | |

Neutropenia | Not specified | 14.75% |

Key Safety Notes:

Infusion-Related Reactions: Hyperglycemia and hypertension are characteristic, on-target effects of

PI3Kα inhibition. They are typically transient, occurring during or shortly after infusion, and resolve
within a few hours [5].

Comparison with Other PI3K Inhibitors: Copanlisib has a lower incidence of severe
gastrointestinal toxicities (e.g., diarrhea, colitis) compared to oral PI3Kδ inhibitors like idelalisib [5]
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[6]. Idelalisib carries FDA Black Box warnings for fatal and serious hepatotoxicity, severe diarrhea,

colitis, and intestinal perforation, which are not associated with copanlisib [5].
Risk of Infection: Infections, including pneumonia, can occur and require monitoring [5] [4].

Molecular Pharmacology & Experimental Insights

Understanding the molecular basis of copanlisib's action and the design of key experiments is crucial for

drug development.

1. Mechanism of Action and Isoform Selectivity Copanlisib is a pan-class I PI3K inhibitor with a unique

2,3-dihydroimidazo[1,2-c]quinazoline scaffold [6] [7]. It is highly potent against all four class I isoforms but

shows a nanomolar-range preference for the p110α and p110δ isoforms [6].

p110δ inhibition primarily drives its antitumor activity in B-cell malignancies by disrupting B-cell
receptor signaling and the microenvironment [6].

p110α inhibition is responsible for the transient hyperglycemia and hypertension, as this isoform
plays a key role in insulin signaling and vascular homeostasis [5].

The diagram below illustrates the targeted signaling pathway and the inhibitory action of copanlisib.
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2. Key Experimental Protocols The primary evidence for copanlisib's efficacy comes from well-defined

clinical trial designs.

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://www.smolecule.com/products/s001528?utm_src=pdf-body-img
https://www.smolecule.com/products/s001528?utm_src=pdf-body
https://www.smolecule.com/products/s001528?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Dosing Regimen: In the pivotal CHRONOS-1 trial, the standard dose was 60 mg administered
intravenously on days 1, 8, and 15 of a 28-day cycle [1] [5]. This intermittent dosing allows for
recovery from infusion-related AEs.

Combination Therapy Protocol: The CHRONOS-3 trial combined copanlisib (same dosing as
monotherapy) with rituxab 375 mg/m² intravenously on the first day of each cycle [1].

Efficacy Endpoints: Standard oncology endpoints were used, including Overall Response Rate
(ORR), Complete Response (CR) rate, Duration of Response (DOR), Progression-Free Survival
(PFS), and Overall Survival (OS), assessed using Lugano classification [1] [4].
Safety Assessment: Adverse events were systematically recorded and graded using the Common
Terminology Criteria for Adverse Events (CTCAE) [1] [4].

Conclusion for Drug Development

For researchers and clinicians, the data suggests:

Promising Efficacy in Indolent B-NHL: Copanlisib, particularly in combination with rituximab, is a

highly effective regimen for R/R indolent B-NHL, with significantly improved response rates over
monotherapy.

Distinct and Manageable Safety Profile: Its unique AE profile (transient
hyperglycemia/hypertension) differs from the GI and hepatic toxicities of other PI3K inhibitors.

Proactive management is essential but allows for continued therapy.
Subtype-Specific Activity: Efficacy is not uniform across all B-NHLs, with aggressive subtypes like

DLBCL showing more modest responses, highlighting the need for biomarker-driven patient selection.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Copanlisib meta-analysis efficacy safety B-NHL]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b001528#copanlisib-meta-

analysis-efficacy-safety-b-nhl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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